
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₆N₂O₅ and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of tert-butyl groups and a methoxyphenyl group attached to a hydrazine core. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters. One common method involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a solvent such as methanol . The reaction is carried out at room temperature and yields the desired product after purification.
Analyse Chemischer Reaktionen
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-butyl 1-(4-fluorophenyl)hydrazine-1,2-dicarboxylate: This compound has a fluorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Di-tert-butyl hydrazodiformate: This compound lacks the methoxyphenyl group and has different chemical properties and applications.
Eigenschaften
Molekularformel |
C17H26N2O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
tert-butyl N-(4-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)23-14(20)18-19(15(21)24-17(4,5)6)12-8-10-13(22-7)11-9-12/h8-11H,1-7H3,(H,18,20) |
InChI-Schlüssel |
TWXKGUBZROPKFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)
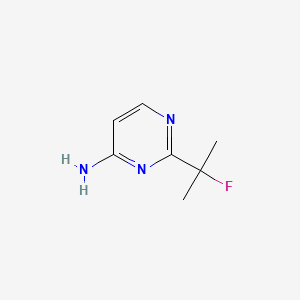

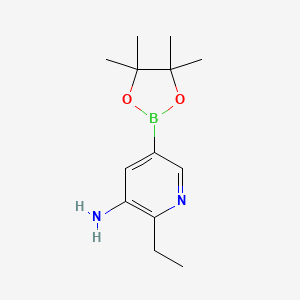
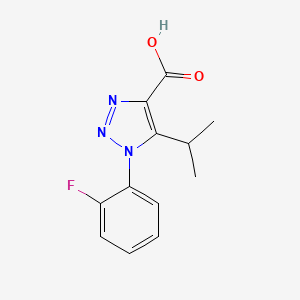
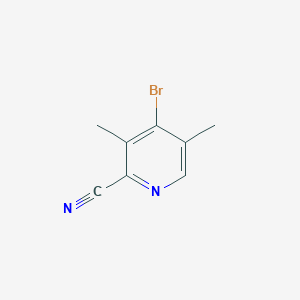


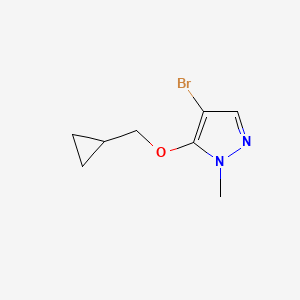

![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
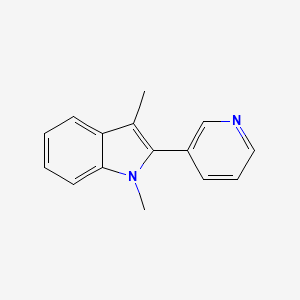
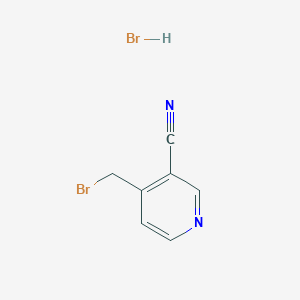
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
